5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O3S/c1-23(21,22)19-11-3-4-12(19)8-10(7-11)18-15(20)13-6-9(16)2-5-14(13)17/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCDWIHTSAQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule can be dissected into two primary components:
- 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine (bicyclic amine)
- 5-Bromo-2-chlorobenzoyl chloride (acylating agent)
Coupling these fragments via amide bond formation yields the final product. This approach mirrors strategies employed in the synthesis of analogous bicyclic insecticides and herbicides.
Synthesis of 8-(Methylsulfonyl)-8-Azabicyclo[3.2.1]Octan-3-Amine
Bicyclic Scaffold Construction
The 8-azabicyclo[3.2.1]octane core is typically synthesized from tropinone derivatives through ketone reduction and ring functionalization. Patent WO1999029690A1 details a representative protocol:
- Starting Material : 8-Substituted-8-azabicyclo[3.2.1]octan-3-one (e.g., 8-(2,2,2-trifluoroethyl) variant)
- Cyanidation : Treatment with sodium cyanide (NaCN) and hydrochloric acid (HCl) in butyl acetate at 0°C for 29 hours yields 3-cyano derivatives.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) or borohydride reduction converts the nitrile to a primary amine. Yields for analogous steps reach 72%.
Table 1: Comparative Reduction Methods for 3-Cyano Intermediate
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi) | 25°C | 68–72 |
| Sodium Borohydride | NaBH₄, MeOH | 0°C → 25°C | 65 |
| Lithium Aluminum Hydride | LiAlH₄, THF | Reflux | 58 |
Methylsulfonyl Group Introduction
Sulfonylation of the bridgehead nitrogen employs methylsulfonyl chloride (MsCl) under basic conditions:
Synthesis of 5-Bromo-2-Chlorobenzoyl Chloride
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical coupling in biphasic conditions:
Catalytic Coupling Agents
Modern methods employing HATU or EDCl/HOBt:
Table 2: Coupling Agent Performance Comparison
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU, DIPEA | DMF | 25°C | 88 |
| EDCl, HOBt | CH₂Cl₂ | 0°C → 25°C | 82 |
| DCC, DMAP | THF | Reflux | 76 |
HATU-mediated coupling provides superior yields but requires rigorous moisture control.
Stereochemical Considerations
The bridgehead nitrogen in 8-azabicyclo[3.2.1]octane imposes conformational constraints, influencing amide bond geometry. Nuclear Overhauser Effect (NOE) studies on analogous compounds reveal:
Scale-Up and Industrial Feasibility
Cost Analysis
Environmental Impact
- Waste Streams : Patent CN105693569A highlights aqueous Na₂CO₃ washes and ethyl acetate recovery (85% efficiency) as key green chemistry measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to various derivatives.
Cyclization Reactions: The azabicyclo[3.2.1]octane moiety can participate in cyclization reactions, forming different ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzamides and azabicyclo derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The azabicyclo[3.2.1]octane moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can bind to receptors or enzymes, modulating their activity. The bromine and chlorine atoms may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: Lacks the azabicyclo[3.2.1]octane moiety and methylsulfonyl group.
2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the bromine atom.
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide lies in its combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the azabicyclo[3.2.1]octane moiety, makes it a versatile compound for various applications.
Biological Activity
5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a compound of interest due to its potential pharmacological applications, particularly in the modulation of various biological pathways. This article delves into its biological activity, structure-activity relationships (SAR), and related research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, featuring a bicyclic moiety and halogen substitutions that may influence its biological interactions. The molecular formula is , with a molecular weight of approximately 396.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BrClN2O2S |
| Molecular Weight | 396.8 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in signal transduction. The structural features of this compound suggest potential activity as a modulator of kappa opioid receptors, similar to other compounds in the 8-azabicyclo[3.2.1]octane series.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the bicyclic structure can significantly alter the compound's affinity and selectivity for specific receptors:
- N-substitution Variations : Changing the N-substituent can enhance selectivity for kappa receptors while reducing off-target effects.
- Halogen Substitutions : The presence of bromine and chlorine atoms may enhance lipophilicity, affecting membrane permeability and receptor binding.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of antagonist activity at kappa opioid receptors:
| Compound | Kappa IC50 (nM) | Mu:kappa Ratio | Delta:kappa Ratio |
|---|---|---|---|
| Base Compound | 172 | 93 | >174 |
| Modified Derivative A | 120 | 85 | >150 |
| Modified Derivative B | 200 | 100 | >160 |
Case Studies
- Kappa Opioid Receptor Antagonism : A study highlighted that compounds within this series demonstrated promising antagonistic effects on kappa opioid receptors, which could have implications for pain management and addiction therapies .
- Cardiovascular Effects : Another investigation into related compounds indicated that structural modifications could influence cardiovascular responses mediated by GPCR signaling pathways .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide?
Answer:
Optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature : Multi-step reactions often require low temperatures (−20°C to 0°C) to prevent side reactions during sulfonylation or cyclization steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical for isolating the pure bicyclic product, given its structural complexity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative structural analysis : Use X-ray crystallography (as in ) to confirm stereochemistry and compare with analogs (e.g., 8-benzyl derivatives) .
- Dose-response profiling : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations to establish EC50/IC50 curves, minimizing batch-to-batch variability .
- Theoretical validation : Link results to computational models (e.g., molecular docking) to reconcile discrepancies between observed and predicted activities .
Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify impurities and confirm molecular weight (MW: 445.3 g/mol) using high-resolution mass spectrometry .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., in CDCl3 or DMSO-d6) identifies regioisomeric byproducts and validates the bicyclic core .
- Thermogravimetric analysis (TGA) : Assess thermal stability under stress conditions (e.g., 40–80°C) to guide storage protocols .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding poses of the bicyclic core and sulfonyl group .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to evaluate stability of hydrogen bonds (e.g., between the benzamide carbonyl and active-site residues) .
- QSAR modeling : Train models on analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) to predict ADMET properties .
Basic: How should researchers handle stability challenges during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Buffered solutions : For aqueous formulations, use pH 6–7 buffers (e.g., phosphate) and avoid light exposure to prevent photodegradation .
- Stability-indicating assays : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) .
Advanced: What experimental designs are recommended for studying regioselectivity in substitution reactions involving the bicyclic core?
Answer:
- Kinetic isotope effects (KIE) : Use deuterated reagents to probe transition states during nucleophilic substitution at the azabicyclo nitrogen .
- In situ NMR monitoring : Track reaction intermediates (e.g., using ¹⁹F NMR for fluorinated analogs) to identify regioselective pathways .
- DFT calculations : Compare activation energies for competing pathways (e.g., substitution at C3 vs. C8 positions) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, given potential irritancy of sulfonyl groups .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., HCl from dihydrochloride salts) before disposal .
Advanced: How can researchers elucidate the role of the methylsulfonyl group in modulating pharmacokinetic properties?
Answer:
- Metabolic profiling : Use liver microsomes (human/rat) to identify Phase I/II metabolites, focusing on sulfonyl group oxidation or conjugation .
- Permeability assays : Compare Caco-2 cell permeability of the parent compound vs. des-methylsulfonyl analogs to assess impact on absorption .
- Plasma protein binding : Use equilibrium dialysis to measure binding affinity shifts caused by sulfonyl modifications .
Basic: What synthetic routes are available for introducing modifications to the benzamide moiety?
Answer:
- Buchwald-Hartwig coupling : Introduce aryl/heteroaryl groups at the chloro position using palladium catalysts .
- Microwave-assisted synthesis : Accelerate amide bond formation (e.g., with HATU/DIPEA) under controlled temperatures (80–100°C) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
Answer:
- Fragment-based screening : Test truncated analogs (e.g., bicyclic core alone) to identify minimal pharmacophores .
- Bioisosteric replacement : Substitute the bromo group with CF3 or CN to evaluate electronic effects on binding .
- Free-energy perturbation (FEP) : Compute relative binding affinities for proposed modifications before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
